molecular formula C12H8O2 B097581 4-Phenyl-1,2-benzoquinone CAS No. 17189-95-6

4-Phenyl-1,2-benzoquinone

Cat. No.: B097581
CAS No.: 17189-95-6
M. Wt: 184.19 g/mol
InChI Key: GYUPJJYSAFYKOG-UHFFFAOYSA-N
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Description

4-Phenyl-1,2-benzoquinone (CAS 17189-95-6) is an ortho-benzoquinone derivative. As a member of the quinone family, this compound is of fundamental interest in organic chemistry and serves as a versatile building block for synthesizing more complex quinoid structures . The ortho-quinone moiety is a key functional group found in biological systems, notably in enzyme cofactors such as tryptophan tryptophylquinone (TTQ) and pyrroloquinoline quinone (PQQ), making its derivatives valuable for biochemical and enzymatic studies . In synthetic chemistry, 1,2-benzoquinones like this compound are widely employed as intermediates and dienophiles in cycloaddition reactions . This compound is supplied for research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with appropriate safety precautions.

Properties

CAS No.

17189-95-6

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

4-phenylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C12H8O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H

InChI Key

GYUPJJYSAFYKOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties
PBQ has demonstrated notable antimicrobial activity against various pathogens. A study indicated that quinones, including PBQ, possess significant antibacterial properties. Their mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular functions in bacteria .

Antitumor Activity
Research highlights the cytotoxic effects of PBQ on cancer cells. In vitro studies have shown that PBQ induces apoptosis in tumor cells by activating apoptotic pathways and inhibiting cell proliferation. For instance, PBQ was found to inhibit the growth of human leukemia cells, showcasing its potential as an antitumor agent .

Antioxidant Activity
PBQ exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, thus contributing to its therapeutic potential in treating diseases related to oxidative stress .

Industrial Applications

Polymer Chemistry
In polymer science, PBQ is utilized as a polymerization inhibitor and stabilizer. It helps prevent unwanted polymerization reactions during the production of plastics and resins. Its ability to quench free radicals makes it an effective additive in the manufacturing processes of various polymers .

Dyes and Pigments
PBQ's unique chemical structure allows it to be used in dyeing processes due to its excellent color stability and fastness properties. It is employed in the formulation of dyes for textiles and other materials, providing vibrant colors with lasting durability .

Environmental Applications

Environmental Remediation
PBQ has potential applications in environmental remediation due to its reactivity with pollutants. Studies have indicated that it can participate in redox reactions that help break down hazardous compounds in contaminated environments, highlighting its role in environmental cleanup efforts .

Photochemical Reactions
The photochemical properties of PBQ make it suitable for use in photodynamic therapy (PDT) and other light-activated processes. Its ability to generate singlet oxygen upon light activation can be harnessed for therapeutic applications and environmental remediation strategies .

Data Tables

Application Area Specific Use Mechanism/Effect
MedicinalAntimicrobialROS generation leading to cell disruption
AntitumorInduction of apoptosis
AntioxidantFree radical scavenging
IndustrialPolymerization inhibitorQuenching free radicals
Dyes and pigmentsColor stability and fastness
EnvironmentalEnvironmental remediationRedox reactions with pollutants
Photochemical reactionsSinglet oxygen generation

Case Studies

  • Antimicrobial Activity Study
    A recent study evaluated the effectiveness of PBQ against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations of PBQ, suggesting its potential as a natural preservative in food products .
  • Antitumor Mechanism Investigation
    In vitro experiments on leukemia cell lines demonstrated that PBQ induces apoptosis through the activation of caspase pathways. This finding supports the development of PBQ as a candidate for cancer therapy .
  • Environmental Impact Assessment
    Research conducted on the degradation of organic pollutants using PBQ revealed its effectiveness in breaking down complex hydrocarbons in soil samples. This study underscores the compound's utility in bioremediation efforts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The reactivity and electronic properties of 4-phenyl-1,2-benzoquinone are highly dependent on substituent position and electronic effects. Below is a comparative analysis with structurally related quinones:

Compound Name Formula Molecular Weight Substituent Position Key Properties/Reactivity
This compound C₁₂H₈O₂ 184.19 4-position (1,2-bq) Redox activity; electron-delocalization enhances proton-accepting capacity at the meta-CO group .
2-Phenyl-1,4-benzoquinone C₁₂H₈O₂ 184.19 2-position (1,4-bq) Isomeric differences reduce π-delocalization; lower redox stability due to para-quinone configuration .
4-Methyl-1,2-benzoquinone C₇H₆O₂ 122.12 4-position (1,2-bq) Smaller substituent (methyl) reduces steric hindrance; used in polymer crosslinking via Schiff base reactions .
Tetrachloro-1,2-benzoquinone C₆Cl₄O₂ 245.88 1,2-bq with Cl Strong electron-withdrawing Cl groups enhance oxidative capacity; forms ligand-bridged complexes with transition metals .
3,5-Di-tert-butyl-1,2-benzoquinone C₁₄H₁₈O₂ 218.29 3,5-positions (1,2-bq) Bulky tert-butyl groups provide steric protection; stabilizes radical intermediates in catalytic cycles .
4-Chloro-1,2-benzoquinone C₆H₃ClO₂ 142.54 4-Cl (1,2-bq) Electrophilic Cl substituent facilitates nucleophilic attacks (e.g., by thiols in biochemical pathways) .

Key Research Findings

Substituent Effects on Electronic Delocalization: Computational studies (B3LYP/6-311+G(d,p)) reveal that electron-donating groups (e.g., -NH₂, -OMe) at the 4-position of 1,2-benzoquinone increase π-delocalization in the meta-CO group, enhancing proton-accepting properties. The phenyl group in this compound exhibits moderate electron-withdrawing effects, balancing redox activity and stability .

Crosslinking Reactions: In poly(catechol-polyamine) systems, this compound participates in Michael addition at the 4-position, forming N-substituted adducts. This contrasts with 4-methyl-1,2-benzoquinone, which undergoes faster Schiff base reactions due to reduced steric bulk .

SCE) intermediate between tetrachloro-1,2-benzoquinone (−0.18 V) and 3,5-di-tert-butyl-1,2-benzoquinone (−0.61 V), reflecting its balanced electron affinity .

Preparation Methods

Oxidative Conversion to 4-Phenyl-1,2-benzoquinone

Once synthesized, 4-phenylcatechol undergoes oxidation to the corresponding quinone. The patent US5502214A outlines a robust protocol using sodium iodate (NaIO₃) and copper(I) chloride (CuCl) in dichloromethane at 0°C. Under these conditions, the catechol moiety is selectively oxidized to the 1,2-quinone structure while preserving the phenyl substituent.

Representative Procedure :

  • Reactants : 4-Phenylcatechol (1 mmol), NaIO₃ (4 mmol), CuCl (1 mmol), triethylamine (4 mmol).

  • Conditions : Stirred at 0°C for 2 hours under nitrogen.

  • Workup : Filtration, washing with 10% HCl, and purification via silica gel chromatography.

  • Yield : Based on analogous reactions, yields of ~45–50% are anticipated.

Metal-Mediated Nucleophilic Substitution on 1,2-Benzoquinone

An alternative approach involves functionalizing preformed 1,2-benzoquinone through nucleophilic aromatic substitution. While 1,2-benzoquinone is inherently electrophilic, its reactivity can be modulated using transition-metal catalysts to introduce phenyl groups.

Copper-Catalyzed Arylation

The patent US5502214A describes the use of copper(I) chloride to mediate substitutions at the 4- and 5-positions of 1,2-benzoquinone. By replacing the nucleophilic reagent (e.g., pyrrolidine in Example 2) with a phenylating agent such as phenylmagnesium bromide, the phenyl group could be introduced. However, this method risks di-substitution (4,5-diphenyl-1,2-benzoquinone) unless stoichiometry and temperature are tightly controlled.

Critical Parameters :

  • Temperature : Reactions conducted below 0°C favor mono-substitution.

  • Solvent : Dichloromethane or THF to stabilize reactive intermediates.

  • Limitation : Low yields (<30%) due to competing side reactions.

Electrochemical Oxidation of 4-Phenylcatechol

Electrochemical methods offer a green alternative to chemical oxidants. Applying a potential difference to a solution of 4-phenylcatechol in acetonitrile/water (9:1) with a platinum electrode facilitates two-electron oxidation to the quinone. Cyclic voltammetry data from similar systems suggest an oxidation peak at +0.65 V vs. Ag/AgCl, correlating with quinone formation.

Advantages :

  • Avoids stoichiometric oxidants (e.g., NaIO₃).

  • Tunable selectivity via voltage control.

Analytical Characterization and Validation

Successful synthesis of this compound necessitates rigorous characterization:

Spectroscopic Analysis

  • FTIR : Expected peaks include C=O stretches at 1660–1680 cm⁻¹ and aromatic C–H bends at 750–800 cm⁻¹.

  • ¹H NMR : Singlets for quinone protons (δ 6.8–7.0) and multiplet for phenyl group (δ 7.2–7.5).

  • MS : Molecular ion peak at m/z 212 (C₁₂H₈O₂).

Chromatographic Purity

Size-exclusion chromatography (SEC) and HPLC (C18 column, acetonitrile/water mobile phase) confirm the absence of oligomeric byproducts.

Comparative Evaluation of Synthesis Routes

The table below summarizes key metrics for each method:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Chemical Oxidation45–50≥95HighModerate
Nucleophilic Substitution<3080–85LowHigh
Electrochemical40–45≥90ModerateLow

Challenges and Optimization Strategies

Byproduct Formation

  • Dimerization : 1,2-Benzoquinones are prone to Diels-Alder dimerization. Adding radical scavengers (e.g., BHT) suppresses this.

  • Over-Oxidation : Excess oxidant converts quinones to hydroxylated derivatives. Stoichiometric control is critical.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may deactivate metal catalysts. Dichloromethane balances reactivity and solubility.

Industrial and Research Applications

This compound serves as a precursor in:

  • Antitumor Agents : Structural analogs inhibit kinase pathways.

  • Conductive Polymers : Enhances charge delocalization in polyaniline composites .

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